molecular formula C9H10Br2 B2892564 1-Bromo-2-(3-bromopropyl)benzene CAS No. 1075-28-1

1-Bromo-2-(3-bromopropyl)benzene

Cat. No.: B2892564
CAS No.: 1075-28-1
M. Wt: 277.987
InChI Key: IOAZJPZJOSGBBZ-UHFFFAOYSA-N
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Description

“1-Bromo-2-(3-bromopropyl)benzene” is a chemical compound with the molecular formula C9H10Br2. It has a molecular weight of 277.99 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10Br2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, bromobenzene, a related compound, can undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 293.98 g/mol . It has a computed XLogP3 value of 4, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The compound has a rotatable bond count of 4 .

Scientific Research Applications

Scientific Research Applications of 1-Bromo-2-(3-bromopropyl)benzene

  • Synthesis and Characterization

    • This compound has been utilized in the synthesis of various compounds, demonstrating its versatility as a starting material in organic chemistry. For example, it has been used in the preparation of ethynylferrocene compounds, showing the potential for creating complex organometallic structures (Fink et al., 1997). Additionally, its role in synthesizing bromo-, boryl-, and stannyl-functionalized benzenes highlights its significance in the development of functional materials (Reus et al., 2012).
  • Electrochemical Studies

    • The compound has been the subject of electrochemical studies, providing insights into its redox properties and potential applications in electrochemistry. For instance, the study of its behavior as a complexing agent for nickel determination by adsorptive stripping voltammetry underlines its utility in analytical chemistry (Hurtado et al., 2013).
  • Luminescence and Photophysical Properties

    • Research has also focused on the luminescence and photophysical properties of derivatives of this compound. This includes the study of complexes for their potential use in luminescent materials, highlighting the compound’s significance in the field of materials science (Zuo-qi, 2015).
  • Catalysis and Organic Synthesis

    • The compound has been instrumental in catalysis and organic synthesis, contributing to the development of new synthetic methodologies. Its use in palladium-catalyzed reactions for the synthesis of indeno[1,2-c]chromenes exemplifies its role in advancing synthetic organic chemistry (Pan et al., 2014).
  • Structural Studies and Crystallography

    • Structural studies and crystallography of derivatives of this compound have provided valuable insights into molecular structures, contributing to a better understanding of molecular interactions and properties (Stein et al., 2015).

Safety and Hazards

“1-Bromo-2-(3-bromopropyl)benzene” may cause skin and eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised when handling this compound .

Mechanism of Action

Target of Action

The primary target of 1-Bromo-2-(3-bromopropyl)benzene is the benzylic position of the benzene ring . This compound can interact with the hydrogen atoms at the benzylic position, leading to various chemical reactions .

Mode of Action

This compound can undergo free radical bromination , nucleophilic substitution , and oxidation . In the initiating step of free radical bromination, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the benzylic radical reacts with NBS to form the brominated compound .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate can then undergo further reactions, such as the removal of a proton, yielding a substituted benzene ring .

Pharmacokinetics

The compound’smolecular weight is 199.088 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of this compound is the formation of a brominated compound . This compound can be used in further chemical reactions, such as the formation of Grignard reagents .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a Lewis acid catalyst can facilitate the bromination of benzene . Additionally, the reaction rate may be affected by temperature and the concentration of the reactants.

Properties

IUPAC Name

1-bromo-2-(3-bromopropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAZJPZJOSGBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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